molecular formula C11H8F3N3 B3146261 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine CAS No. 59489-74-6

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine

Cat. No.: B3146261
CAS No.: 59489-74-6
M. Wt: 239.2 g/mol
InChI Key: KYZMABUPSVQWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine
CAS Number: 59489-74-6 (free base) , 1803583-59-6 (hydrochloride salt)
Molecular Formula: C₁₁H₈F₃N₃ (free base)
Molecular Weight: 239.20 g/mol
Structural Features:

  • A pyrazine ring substituted with an amino group (-NH₂) at position 2.
  • A 3-(trifluoromethyl)phenyl group at position 5 of the pyrazine core.
    Key Properties:
  • The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, influencing bioavailability and target binding .
  • The pyrazine core contributes to π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMABUPSVQWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258818
Record name 5-[3-(Trifluoromethyl)phenyl]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-74-6
Record name 5-[3-(Trifluoromethyl)phenyl]-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59489-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Trifluoromethyl)phenyl]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine typically involves the reaction of 3-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine is a chemical compound with a pyrazine ring structure substituted with a trifluoromethyl group and an amine functional group. It has a molecular weight of approximately 229.18 g/mol, and the presence of the trifluoromethyl group enhances its lipophilicity, influencing its biological activity and interactions with biomolecules.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules and is investigated for its potential as an enzyme inhibitor or receptor modulator. The compound is also explored for potential therapeutic properties, including anti-inflammatory and anticancer activities, and is utilized in developing advanced materials and coatings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and HT-29 (colon cancer).

In one study, the compound exhibited significant antiproliferative activity with IC50 values ranging from 6.587 to 11.10 µM against HT-29 cells, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism through which it exerts anticancer effects involves the induction of apoptosis through the mitochondrial pathway. It has been shown to up-regulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 and subsequent cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Initial SAR studies suggest that modifications to the pyrazine ring can significantly influence biological activity. The introduction of electron-withdrawing groups has been associated with reduced potency, while electron-donating groups can enhance activity.

Study 1: Antiproliferative Activity

In a comparative study involving several pyrazine derivatives, this compound was assessed for its ability to inhibit cell growth in various cancer lines. The results indicated that this compound outperformed many analogs in terms of cytotoxicity and selectivity towards cancer cells.

CompoundCell LineIC50 (µM)
This compoundHT-296.587
Other AnalogHT-29>20

Other Potential Applications

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and other interactions, contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine and Pyrazole Derivatives

3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 502133-02-0)
  • Core Structure : Pyrazole ring (vs. pyrazine in the target compound).
  • Substituents : Trifluoromethylphenyl group at position 3 of the pyrazole.
  • Key Differences: Pyrazole’s smaller ring size and different electronic properties may reduce aromatic interactions compared to pyrazine . No clinical data available; primarily used in synthetic chemistry studies .
5-(Trifluoromethyl)pyrazin-2-amine (CAS 69816-38-2)
  • Core Structure : Pyrazine ring with -NH₂ at position 2.
  • Substituents : Trifluoromethyl group directly on the pyrazine (position 5).
  • Used as a building block for kinase inhibitors but lacks phenyl-mediated hydrophobic interactions .
3-Chloro-5-(trifluoromethyl)pyrazin-2-amine (CAS 1260667-12-6)
  • Core Structure : Pyrazine with -NH₂ at position 2.
  • Substituents : Chlorine at position 3 and -CF₃ at position 3.
  • Key Differences: Chlorine introduces electronegativity, altering electronic distribution and metabolic pathways . Limited biological data; primarily a synthetic intermediate .

Therapeutic Analogs

VX-970/M6620 (5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine)
  • Core Structure : Pyrazin-2-amine with isoxazole and sulfonylphenyl groups.
  • Key Differences :
    • The isopropylsulfonyl group enhances solubility and ATP-binding pocket affinity in ATR kinase inhibition .
    • Demonstrated potent anticancer activity (IC₅₀ < 100 nM) in preclinical models, advancing to clinical trials .
  • Comparison :
    • The target compound lacks the sulfonyl and isoxazole moieties, likely reducing kinase inhibitory potency .
MK-0431 (DPP-IV Inhibitor)
  • Core Structure : Triazolopiperazine fused with pyrazine.
  • Substituents : Trifluoromethyl and trifluorophenyl groups.
  • Key Differences :
    • Triazolopiperazine core increases conformational rigidity, optimizing DPP-IV inhibition (IC₅₀ = 18 nM) .
    • Orally bioavailable; approved for type 2 diabetes .
  • Comparison :
    • The target compound’s simpler structure may limit enzymatic selectivity compared to MK-0431’s fused heterocycle .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine is a compound that has garnered attention due to its unique chemical structure, which includes both trifluoromethyl and pyrazine moieties. This combination is believed to impart distinctive biological properties, particularly in the context of cancer research and other therapeutic areas.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The general formula can be represented as follows:

C11H8F3N3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}

This structure is crucial for understanding its biological interactions and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HT-29 (colon cancer)

In one study, this compound exhibited significant antiproliferative activity with IC50 values ranging from 6.587 to 11.10 µM against HT-29 cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. Specifically, it has been shown to up-regulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Initial SAR studies suggest that modifications to the pyrazine ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been associated with reduced potency, while electron-donating groups can enhance activity .

Study 1: Antiproliferative Activity

In a comparative study involving several pyrazine derivatives, this compound was assessed for its ability to inhibit cell growth in various cancer lines. The results indicated that this compound outperformed many analogs in terms of cytotoxicity and selectivity towards cancer cells .

CompoundCell LineIC50 (µM)
This compoundHT-296.587
Other AnalogHT-29>20

Study 2: Apoptosis Induction

Another study focused on the apoptotic effects of this compound on HCT-116 cells. The findings revealed that treatment with this compound led to significant increases in apoptotic markers compared to untreated controls, suggesting a robust mechanism for inducing cell death in malignant cells .

Q & A

Q. What are the optimal synthetic routes for 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a trifluoromethylphenyl moiety to a pyrazin-2-amine core. Key methods include:

  • Suzuki-Miyaura Cross-Coupling : Reacting 3-(trifluoromethyl)phenylboronic acid with a halogenated pyrazin-2-amine precursor under palladium catalysis .
  • Amination Reactions : Direct introduction of the amine group via Buchwald-Hartwig amination, using ligands like XantPhos and Pd(OAc)₂ .
  • Purification : Recrystallization from methanol or ethanol is effective for obtaining high-purity crystals, as demonstrated for structurally related pyrazine derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the trifluoromethyl group (δ ~110-120 ppm for ¹⁹F coupling) and aromatic protons .
  • X-ray Crystallography : Essential for resolving the spatial arrangement of the trifluoromethylphenyl and pyrazine rings, as shown in studies of analogous triazolopiperazine derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. How is the compound screened for initial biological activity in antimicrobial or anticancer assays?

  • Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer Profiling : Screen in NCI-60 cell lines or patient-derived xenografts, measuring IC₅₀ values. Pyrazine derivatives often target kinase pathways, requiring follow-up kinase inhibition assays .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (similar to trifluoromethyl-containing analogs) .
  • Waste Disposal : Follow guidelines for halogenated organic waste, as outlined for related pyridine derivatives .

Advanced Research Questions

Q. How does this compound inhibit ATR kinase, and what structural features enhance potency?

The compound acts as an ATP-competitive ATR inhibitor. Rational design strategies include:

  • Intermolecular Interactions : The trifluoromethyl group enhances hydrophobic binding to the kinase pocket, while the pyrazine nitrogen forms hydrogen bonds with backbone residues (e.g., Glu2390 in ATR) .
  • Optimization : Introducing sulfonyl groups (e.g., isopropylsulfonyl) on the phenyl ring improves solubility and potency, as seen in VX-970 (M6620), a clinical-stage analog .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Xenograft Models : Use immunodeficient mice implanted with ATR-dependent tumors (e.g., ATM-deficient models). Monitor tumor regression and survival .
  • Pharmacokinetic Studies : Assess oral bioavailability and half-life in rodents. Pyrazine derivatives often exhibit >50% oral bioavailability, with plasma concentrations measured via LC-MS/MS .

Q. How can data contradictions in biological activity across studies be resolved?

  • Assay Variability : Standardize cell lines (e.g., use isogenic pairs with/without DNA repair deficiencies) and assay conditions (e.g., ATP concentrations in kinase assays) .
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes, as metabolic degradation may explain discrepancies between in vitro and in vivo data .

Q. What synergistic drug combinations enhance the compound’s anticancer effects?

  • PARP Inhibitors : Combine with olaparib to exploit synthetic lethality in homologous recombination-deficient cancers .
  • Chemotherapy : Synergize with cisplatin or topoisomerase inhibitors, as ATR inhibition prevents DNA damage repair .

Q. How do computational methods aid in understanding its binding mode and off-target risks?

  • Molecular Dynamics (MD) Simulations : Predict binding stability in the ATR kinase domain and identify residues critical for selectivity over ATM or DNA-PK .
  • Docking Studies : Screen against kinase libraries (e.g., KinomeScan) to assess off-target binding, a strategy used for VX-970 .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

StepConditionsYield (%)Purity (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C6598
RecrystallizationMethanol, −20°C, 24h8599.5

Q. Table 2: Biological Activity Profile

Assay TypeModel SystemIC₅₀/MICReference
ATR Kinase InhibitionRecombinant ATR18 nM
Anticancer (in vitro)HCT116 (Colorectal)0.8 µM
AntimicrobialC. albicans32 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.